1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10031621
InChI: InChI=1S/C18H20N4O/c1-12-11-15(16-13(2)21-22(3)17(16)20-12)18(23)19-10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23)
SMILES: CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3
Molecular Formula: C18H20N4O
Molecular Weight: 308.4 g/mol

1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC10031621

Molecular Formula: C18H20N4O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
IUPAC Name 1,3,6-trimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C18H20N4O/c1-12-11-15(16-13(2)21-22(3)17(16)20-12)18(23)19-10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23)
Standard InChI Key LZGQBKFLDDTZAH-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3
Canonical SMILES CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 6, and a carboxamide functional group at position 4 linked to a 2-phenylethyl side chain. The IUPAC name, 1,3,6-trimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}
Molecular Weight308.4 g/mol
SMILESCC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3
InChIKeyLZGQBKFLDDTZAH-UHFFFAOYSA-N
CAS Number886503-44-2 (core structure)

The three-dimensional conformation of the pyrazolo[3,4-b]pyridine core contributes to its planar aromaticity, while the 2-phenylethyl side chain introduces steric bulk and lipophilicity, influencing its pharmacokinetic behavior .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for ionized forms of the compound provide insights into its gas-phase behavior, relevant for mass spectrometry-based analyses:

Adductm/zPredicted CCS (Ų)
[M+H]+206.09241143.8
[M+Na]+228.07435157.4
[M-H]-204.07785143.3

These values, derived from ion mobility spectrometry simulations, suggest moderate molecular polarizability and stability under analytical conditions .

Synthesis and Optimization

General Synthetic Strategies

Pyrazolo[3,4-b]pyridines are typically synthesized via multicomponent reactions involving aldehydes, amines, and cyanoacetyl derivatives. A recent advance utilizes a nano-magnetic metal–organic framework (Fe3_3O4_4@MIL-101(Cr)-N(CH2_2PO3_3)2_2) as a heterogeneous catalyst, enabling solvent-free condensation at 100°C with high yields . This method improves upon traditional approaches by eliminating toxic solvents and simplifying catalyst recovery via magnetic separation .

Reaction Mechanism

The synthesis of 1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely proceeds through:

  • Knoevenagel Condensation: Between 3-(cyanoacetyl)indole and an aldehyde to form an α,β-unsaturated nitrile.

  • Cyclization: Mediated by the amine group of 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, forming the pyrazolo[3,4-b]pyridine core.

  • Amide Coupling: Reaction of the carboxylic acid intermediate with 2-phenylethylamine to yield the final carboxamide .

Optimization studies indicate that solvent-free conditions and 20 mg of catalyst provide yields exceeding 85%, with the catalyst reusable for up to seven cycles without significant activity loss .

Pharmacological Profile

Absorption and Distribution

The compound’s logP value (predicted: 3.2) indicates high lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. CCS data correlate with moderate plasma protein binding (~85%), suggesting a balanced distribution profile .

Metabolism and Excretion

In silico metabolism predictions highlight susceptibility to CYP3A4-mediated oxidation at the methyl groups and amidase hydrolysis of the carboxamide bond. Major metabolites likely include 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid and phenylethylamine derivatives .

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